molecular formula C4H4ClN5O2 B1594484 6-Chloro-5-nitropyrimidine-2,4-diamine CAS No. 6036-64-2

6-Chloro-5-nitropyrimidine-2,4-diamine

Cat. No. B1594484
Key on ui cas rn: 6036-64-2
M. Wt: 189.56 g/mol
InChI Key: PQRPNYCCQLFXNK-UHFFFAOYSA-N
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Patent
US05525606

Procedure details

2,4 -Diamino-6-chloro-5-nitropyrimidine (O'Brien et. al., J. Med. Chem., 9, 573-575 (1966)) (1.0 g, 5.28 mmol) was added to a solution of sodium (0.14 g, 6.08 mmol) in benzyl alcohol (9 mL). The solution was heated in a 160° C. oil bath for 3.5 h and the solvent was evaporated under reduced pressure to provide a yellow solid. This solid was washed with water, and air dried. Crystallization from benzene/ether gave a pale yellow filamentous solid: yield, 0.69 g (50%); mp 194°-195° C. (171° C.; Kosary et. al., Acta. Pharm. Hung., 49, 241-247 (1989)); UV (pH 1) λmax 236 nm (sh) (ε=1.452×104) 264 (0.522×104) 321 (1.294×104); (pH 6.9) 242 (sh) (0.965×104), 337 (1.493×104); (pH 13 ) 242 (sh) (0.952×104), 338 (1.479×104); 1H NMR δ5.43 (s, 2H, ARCH2), 7.26 (br s, 2H, NH2, exchange with D2O), 7.33-7.51 (m, 5H, ArH), 7.93 (br s, 2H, NH2, exchange with D2O); MS (EI) calcd. m/z for C11H11N5O3 261.0861, found 261.0866; Anal. (C11H11N5O3).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
[Compound]
Name
λmax
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
242
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
242
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
C11H11N5O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([N+:9]([O-:11])=[O:10])=[C:4](Cl)[N:3]=1.[Na].[CH2:14]([OH:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([N+:9]([O-:11])=[O:10])=[C:4]([O:21][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[N:3]=1 |^1:12|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=NC(=C(C(=N1)N)[N+](=O)[O-])Cl
Name
Quantity
0.14 g
Type
reactant
Smiles
[Na]
Name
Quantity
9 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Two
Name
λmax
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
242
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
242
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
C11H11N5O3
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to provide a yellow solid
WASH
Type
WASH
Details
This solid was washed with water, and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Crystallization from benzene/ether
CUSTOM
Type
CUSTOM
Details
gave a pale yellow filamentous solid
CUSTOM
Type
CUSTOM
Details
yield
CUSTOM
Type
CUSTOM
Details
mp 194°-195° C. (171° C.; Kosary et. al., Acta. Pharm. Hung., 49, 241-247 (1989))

Outcomes

Product
Name
Type
Smiles
NC1=NC(=C(C(=N1)N)[N+](=O)[O-])OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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